molecular formula C11H9F5O2S B14068853 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14068853
M. Wt: 300.25 g/mol
InChI Key: BZGSVBQWWUDPSG-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with a unique structure that includes both difluoromethoxy and trifluoromethylthio groups

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Electrophilic Substitution: Introduction of the difluoromethoxy group via electrophilic substitution reactions.

    Nucleophilic Substitution: Incorporation of the trifluoromethylthio group through nucleophilic substitution.

    Ketone Formation: Formation of the propan-2-one moiety through standard ketone synthesis methods.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one include:

    1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.

    1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Another positional isomer with different chemical properties.

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2S/c1-6(17)4-7-2-3-8(19-11(14,15)16)5-9(7)18-10(12)13/h2-3,5,10H,4H2,1H3

InChI Key

BZGSVBQWWUDPSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)OC(F)F

Origin of Product

United States

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